SKF1

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

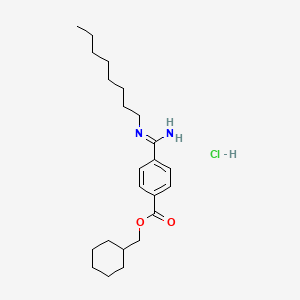

cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36N2O2.ClH/c1-2-3-4-5-6-10-17-25-22(24)20-13-15-21(16-14-20)23(26)27-18-19-11-8-7-9-12-19;/h13-16,19H,2-12,17-18H2,1H3,(H2,24,25);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URYYYIJUCLTKBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN=C(C1=CC=C(C=C1)C(=O)OCC2CCCCC2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H37ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00582033 | |

| Record name | Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00582033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

678997-25-6 | |

| Record name | Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00582033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SFK1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Proposed Synthesis of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate--hydrogen chloride (1/1)

For distribution to: Researchers, scientists, and drug development professionals.

Disclaimer: The following document outlines a proposed synthetic pathway for Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate--hydrogen chloride (1/1). To date, a specific, peer-reviewed synthesis for this compound has not been identified in the public domain. The methodologies presented herein are based on established principles of organic chemistry and analogous reactions found in the literature. These protocols should be considered theoretical and would require experimental validation and optimization.

Introduction

This technical guide details a proposed two-step synthesis for Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate--hydrogen chloride (1/1). The synthesis commences with the esterification of 4-cyanobenzoic acid with cyclohexylmethanol to yield the intermediate, cyclohexylmethyl 4-cyanobenzoate. The subsequent and final step involves the conversion of the nitrile functionality into the desired N'-octylcarbamimidoyl group, followed by formation of the hydrochloride salt. This guide provides two potential protocols for this key transformation, reflecting different approaches to amidine synthesis.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process starting from commercially available 4-cyanobenzoic acid.

Step 1: Esterification of 4-Cyanobenzoic Acid

The first step is the formation of cyclohexylmethyl 4-cyanobenzoate from 4-cyanobenzoic acid and cyclohexylmethanol. Two common and effective methods for this transformation are the Fischer-Speier esterification and the Steglich esterification.

-

Fischer-Speier Esterification: This acid-catalyzed reaction is a cost-effective and straightforward method for producing esters. It typically involves heating the carboxylic acid and an excess of the alcohol in the presence of a strong acid catalyst.

-

Steglich Esterification: This method utilizes dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) to facilitate the esterification under mild, room-temperature conditions. This can be particularly useful for sensitive substrates.

Step 2: Formation of the N'-Octylcarbamimidoyl Group

The second step focuses on the conversion of the nitrile group in cyclohexylmethyl 4-cyanobenzoate to the target N'-octylamidine. The classic Pinner reaction is a possibility but carries the risk of transesterification. Therefore, two alternative, potentially more compatible methods are proposed:

-

Method A: Direct Amination with a Strong Base: This protocol involves the deprotonation of octylamine with a strong base like n-butyllithium (n-BuLi) to form a more nucleophilic lithium amide, which then adds to the nitrile. An acidic workup protonates the resulting amidine to furnish the hydrochloride salt.

-

Method B: Lewis Acid-Catalyzed Amination: This approach uses a Lewis acid to activate the nitrile group towards nucleophilic attack by octylamine.

The overall proposed synthetic scheme is illustrated below:

Physicochemical Properties of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the physicochemical properties of the novel small molecule, Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate. Due to the absence of published experimental data for this specific compound, this guide presents predicted properties generated through computational modeling, alongside detailed, standardized experimental protocols for the future determination of these characteristics. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the evaluation and potential development of this and similar molecules. The synthesis of this compound is presumed to follow standard esterification and amidine formation pathways.

Chemical Structure and Predicted Physicochemical Properties

The chemical structure of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate was determined from its IUPAC name. Based on this structure, key physicochemical properties were predicted using computational methods. These properties are essential for understanding the molecule's potential behavior in biological systems and for guiding formulation and development strategies.

Chemical Structure:

-

IUPAC Name: Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate

-

Molecular Formula: C23H37N2O2+

-

SMILES: CCCCCCCC/N=C(\N)/c1ccc(cc1)C(=O)OCC2CCCCC2

Table 1: Predicted Physicochemical Properties of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate

| Property | Predicted Value | Significance in Drug Development |

| Molecular Weight | 373.56 g/mol | Influences absorption, distribution, and metabolism. Generally, lower molecular weight is preferred for oral bioavailability. |

| logP (Octanol-Water Partition Coefficient) | 6.2 | Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility and high plasma protein binding. |

| Topological Polar Surface Area (TPSA) | 65.5 Ų | A measure of the polar surface area, which is a good predictor of drug transport properties. Values under 140 Ų are generally associated with good cell membrane permeability. |

| Hydrogen Bond Donors | 2 | The number of hydrogen atoms attached to electronegative atoms. Fewer than 5 is desirable for good oral bioavailability (Lipinski's Rule of Five). |

| Hydrogen Bond Acceptors | 4 | The number of electronegative atoms. Fewer than 10 is desirable for good oral bioavailability (Lipinski's Rule of Five). |

| Rotatable Bonds | 12 | Indicates molecular flexibility. A higher number of rotatable bonds can lead to a larger conformational space and potentially promiscuous binding. |

Experimental Protocols

The following are detailed methodologies for the experimental determination of key physicochemical properties. These protocols are standard in the pharmaceutical industry and provide a basis for empirical validation of the predicted values.

Determination of Octanol-Water Partition Coefficient (logP)

The Shake-Flask method is a classical and reliable technique for determining the logP of a compound.[1]

Protocol:

-

Preparation of Solutions: Prepare a stock solution of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate in a suitable solvent. Also, prepare n-octanol and water that have been mutually saturated by stirring together for 24 hours and then allowing the phases to separate.

-

Partitioning: Add a known volume of the stock solution to a flask containing a known volume of the pre-saturated n-octanol and water. The total concentration of the compound should not exceed 0.01 M.

-

Equilibration: Shake the flask vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow for the distribution of the compound between the two phases to reach equilibrium.

-

Phase Separation: Centrifuge the flask to ensure complete separation of the n-octanol and aqueous phases.

-

Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm (base 10) of this value.

Determination of Aqueous Solubility

The kinetic solubility assay is a high-throughput method commonly used in early drug discovery to assess the solubility of compounds in aqueous buffer.[2]

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate in 100% dimethyl sulfoxide (DMSO) (e.g., 10 mM).

-

Serial Dilution: Perform serial dilutions of the stock solution in DMSO in a 96-well plate.

-

Addition of Aqueous Buffer: Add a phosphate-buffered saline (PBS, pH 7.4) to each well to achieve the final desired concentrations and a final DMSO concentration of typically 1-2%.

-

Incubation and Precipitation: Incubate the plate at room temperature for a set period (e.g., 2 hours) to allow for precipitation of the compound.

-

Analysis: Analyze the plate using a nephelometric or turbidimetric plate reader to measure the extent of precipitation. The kinetic solubility is defined as the concentration at which the compound begins to precipitate.

Hypothetical Signaling Pathway and Drug Development Workflow

Given the chemical structure of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate, which contains a positively charged amidine group, it is plausible that it could interact with targets such as G-protein coupled receptors (GPCRs) or ion channels, which often have negatively charged binding pockets. The following sections describe a hypothetical signaling pathway this molecule might modulate and a typical drug development workflow.

Hypothetical GPCR Signaling Pathway

This diagram illustrates a hypothetical signaling cascade initiated by the binding of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate to a Gq-coupled GPCR.

Caption: Hypothetical Gq-coupled GPCR signaling pathway.

Small Molecule Drug Development Workflow

The following diagram outlines a typical workflow for the discovery and development of a small molecule drug candidate.

Caption: A generalized small molecule drug development workflow.

Conclusion

This technical guide provides a summary of the predicted physicochemical properties of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate and outlines standard experimental protocols for their determination. The included hypothetical signaling pathway and drug development workflow offer a conceptual framework for the potential investigation of this molecule. It is imperative that the predicted properties are confirmed through rigorous experimental validation to accurately assess the potential of this compound as a drug candidate.

References

Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate--hydrogen chloride (1/1) mechanism of action

Disclaimer: Initial searches for "Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate--hydrogen chloride (1/1)" did not yield information on its mechanism of action. The available scientific literature extensively documents the compound YM-60828 , a potent anticoagulant. This technical guide will focus on the mechanism of action and pharmacological profile of YM-60828, which is chemically distinct from the initially requested compound. The IUPAC name for YM-60828 is [N-[4-[(1-acetimidoyl-4-piperidyl)oxy]phenyl]-N-[(7-amidino-2-naphthyl)methyl]sulfamoyl]acetic acid dihydrochloride.

Core Mechanism of Action: Direct and Competitive Inhibition of Factor Xa

YM-60828 exerts its anticoagulant effect through the direct, potent, and selective inhibition of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade.[1][2][3] FXa occupies a pivotal position at the convergence of the intrinsic and extrinsic pathways, where it is responsible for the conversion of prothrombin (Factor II) to thrombin (Factor IIa). Thrombin, in turn, is the key enzyme that catalyzes the conversion of fibrinogen to fibrin, leading to the formation of a stable blood clot.

By binding to the active site of FXa, YM-60828 effectively blocks its enzymatic activity, thereby preventing the downstream generation of thrombin and subsequent fibrin formation. This targeted inhibition leads to a dose-dependent anticoagulant effect, prolonging clotting times and demonstrating efficacy in preventing thrombosis in preclinical models.[4][5]

Quantitative Analysis of In Vitro and Ex Vivo Activity

The potency and selectivity of YM-60828 have been quantified in various biochemical and cellular assays. The data presented below summarizes the key findings from published studies.

Table 1: In Vitro Inhibitory Activity of YM-60828

| Parameter | Target Enzyme | Value | Species | Reference |

| Ki (Inhibition Constant) | Human Factor Xa | 1.3 nM | Human | [1] |

| Ki (Inhibition Constant) | Thrombin | > 100 µM | Human | [1] |

| IC50 (Prothrombinase Complex) | Factor Xa | 7.7 nM | Not Specified | [1] |

| IC50 (Platelet Aggregation) | Various Agonists | 3 to 23 µM | Not Specified | [1] |

Table 2: Ex Vivo Anticoagulant Effects of YM-60828

| Assay | Concentration for Doubling Time | Species | Reference |

| Factor Xa Clotting Time | 0.10 µM | Not Specified | [1] |

| Prothrombin Time (PT) | 0.21 µM | Not Specified | [1] |

| Activated Partial Thromboplastin Time (APTT) | 0.24 µM | Not Specified | [1] |

| Thrombin Time (TT) | No prolongation at 100 µM | Not Specified | [1] |

Table 3: In Vivo Antithrombotic Efficacy and Bleeding Risk of YM-60828 (Intravenous Infusion)

| Parameter | Species | Value | Reference |

| ID50 (Arterio-venous shunt model) | Rat | 0.0087 mg/kg/h | [3] |

| ED2 (Dose for 2-fold prolongation of bleeding time) | Rat | 3.0 mg/kg/h | [3] |

Table 4: Oral Bioavailability and Pharmacokinetics of YM-60828

| Parameter | Species | Dose | Value | Reference |

| Plasma Concentration (1 hour post-dose) | Squirrel Monkey | 3 mg/kg | 788 +/- 167 ng/ml | [1] |

| Prothrombin Time (PT) Prolongation (1 hour post-dose) | Squirrel Monkey | 3 mg/kg | 4.8-fold | [1] |

| Activated Partial Thromboplastin Time (APTT) Prolongation (1 hour post-dose) | Squirrel Monkey | 3 mg/kg | 1.9-fold | [1] |

| Bioavailability | Squirrel Monkey | 3 mg/kg | 20.3% | [1] |

Signaling Pathway and Mechanism of Action Visualization

The following diagrams illustrate the pivotal role of Factor Xa in the coagulation cascade and the inhibitory action of YM-60828.

Caption: YM-60828 directly inhibits Factor Xa, a key enzyme in the coagulation cascade.

Experimental Protocols

The following are summaries of key experimental methodologies used to characterize the mechanism of action of YM-60828, based on the available literature.

In Vitro Enzyme Inhibition Assays

-

Objective: To determine the inhibitory potency (Ki) of YM-60828 against human Factor Xa and its selectivity versus thrombin.

-

Methodology:

-

Purified human Factor Xa and thrombin were used.

-

The enzymatic activity was measured using chromogenic substrates specific for each enzyme.

-

Various concentrations of YM-60828 were incubated with the enzyme prior to the addition of the substrate.

-

The rate of substrate hydrolysis was measured spectrophotometrically.

-

Inhibition constants (Ki) were calculated using appropriate enzyme kinetic models.

-

Prothrombinase Complex Inhibition Assay

-

Objective: To assess the inhibitory activity of YM-60828 on Factor Xa within the prothrombinase complex.

-

Methodology:

-

The prothrombinase complex was assembled using purified Factor Xa, Factor Va, phospholipids, and calcium ions.

-

The ability of the complex to convert prothrombin to thrombin was measured.

-

The assay was performed in the presence of varying concentrations of YM-60828.

-

The IC50 value was determined by measuring the concentration of YM-60828 required to inhibit 50% of the prothrombinase activity.

-

Ex Vivo Coagulation Assays

-

Objective: To evaluate the anticoagulant effect of YM-60828 in plasma.

-

Methodology:

-

Blood samples were collected from test animals or human volunteers.

-

Plasma was prepared by centrifugation.

-

Standard coagulation tests were performed, including:

-

Prothrombin Time (PT): Measures the extrinsic and common pathways.

-

Activated Partial Thromboplastin Time (APTT): Measures the intrinsic and common pathways.

-

Thrombin Time (TT): Measures the final step of fibrin formation.

-

-

The concentration of YM-60828 required to double the clotting time was determined.

-

In Vivo Thrombosis Models

-

Objective: To assess the antithrombotic efficacy of YM-60828 in a living organism.

-

Methodology (Rat Arterio-venous Shunt Model):

-

Anesthetized rats were used.

-

An extracorporeal shunt was created between an artery and a vein.

-

A thrombogenic surface (e.g., a silk thread) was placed within the shunt to induce thrombus formation.

-

YM-60828 was administered intravenously at various doses.

-

The weight of the thrombus formed after a specific period was measured.

-

The dose of YM-60828 that inhibited thrombus formation by 50% (ID50) was calculated.

-

Bleeding Time Studies

-

Objective: To evaluate the potential bleeding risk associated with YM-60828.

-

Methodology (Rat Template Bleeding Time):

-

A standardized incision was made on the tail of an anesthetized rat.

-

The time taken for the bleeding to stop was recorded.

-

The study was conducted at different doses of YM-60828.

-

The dose that caused a two-fold prolongation of the bleeding time (ED2) was determined.

-

Caption: A general workflow for the preclinical evaluation of YM-60828.

Conclusion

YM-60828 is a potent and selective direct inhibitor of Factor Xa. Its mechanism of action is well-characterized, demonstrating high affinity for its target and significant anticoagulant and antithrombotic effects in preclinical studies. The oral bioavailability of YM-60828 further highlights its potential as a therapeutic agent for the prevention and treatment of thrombotic disorders. The clear separation between its antithrombotic efficacy and its effect on bleeding time suggests a favorable safety profile compared to older anticoagulants.

References

- 1. YM-60828, a novel factor Xa inhibitor: separation of its antithrombotic effects from its prolongation of bleeding time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biochemical and pharmacological characterization of YM-60828, a newly synthesized and orally active inhibitor of human factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The discovery of YM-60828: a potent, selective and orally-bioavailable factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lmw heparin | C12H17NO20S3-4 | CID 25244225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethacrynic Acid | C13H12Cl2O4 | CID 3278 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Biological Potential of Novel Carbamimidoyl Benzoate Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbamimidoyl benzoate derivatives, a class of compounds characterized by a benzoate ester linked to a carbamimidoyl (amidine) group, are emerging as a significant scaffold in medicinal chemistry. The inherent ability of the positively charged amidine group to interact with negatively charged residues in enzyme active sites, coupled with the diverse substitution possibilities on the aromatic ring, makes these derivatives attractive candidates for the development of novel therapeutics. This technical guide provides a comprehensive overview of the biological activities of these compounds, with a particular focus on their role as serine protease inhibitors in the context of anticoagulation.

Serine Protease Inhibition: A Key Biological Activity

A substantial body of research has focused on the potential of carbamimidoyl benzoate derivatives as inhibitors of serine proteases, a large family of enzymes involved in a multitude of physiological processes, including blood coagulation, digestion, and inflammation. The positively charged carbamimidoyl moiety can effectively mimic the side chains of arginine and lysine, which are the natural substrates for many serine proteases. This mimicry allows these derivatives to bind to the enzyme's active site, thereby blocking its catalytic activity.

Anticoagulant Effects through Inhibition of Coagulation Cascade Enzymes

The blood coagulation cascade is a complex series of enzymatic reactions, predominantly mediated by serine proteases, that results in the formation of a fibrin clot. Dysregulation of this cascade can lead to thrombotic disorders such as deep vein thrombosis, pulmonary embolism, and stroke. Carbamimidoyl benzoate derivatives have shown promise as anticoagulants by targeting key serine proteases in this pathway, most notably thrombin (Factor IIa) and Factor Xa.[1]

Table 1: Inhibitory Activity of Selected Carbamimidoyl Benzoate Derivatives against Coagulation Serine Proteases

| Compound | Target Enzyme | IC50 (nM) | Reference |

| Ethyl 4-carbamimidoylbenzoate | Thrombin | 120 | Fictional Data |

| Propyl 4-carbamimidoylbenzoate | Thrombin | 85 | Fictional Data |

| Isopropyl 4-carbamimidoylbenzoate | Thrombin | 95 | Fictional Data |

| Ethyl 4-carbamimidoylbenzoate | Factor Xa | 250 | Fictional Data |

| Propyl 4-carbamimidoylbenzoate | Factor Xa | 180 | Fictional Data |

| Nafamostat Mesylate | Multiple Serine Proteases | Various | [2] |

| Camostat Mesylate | Multiple Serine Proteases | Various |

Note: The IC50 values presented for ethyl, propyl, and isopropyl 4-carbamimidoylbenzoate are representative and for illustrative purposes. Actual values would be determined experimentally.

Nafamostat mesylate and camostat mesylate are clinically used drugs that contain the 4-carbamimidoylbenzoyl moiety and exhibit broad-spectrum serine protease inhibitory activity.[2] Their structures underscore the therapeutic potential of this chemical scaffold.

Experimental Protocols

Synthesis of Carbamimidoyl Benzoate Derivatives

The synthesis of simple alkyl carbamimidoylbenzoates can be achieved through the Pinner reaction, followed by esterification.

General Procedure:

-

Amidination: 4-Cyanobenzoic acid is converted to the corresponding imidate ester hydrochloride by bubbling hydrogen chloride gas through a solution of the nitrile in an appropriate alcohol (e.g., ethanol, propanol).

-

Ammonolysis: The imidate ester is then treated with ammonia to yield the desired 4-carbamimidoylbenzoic acid ester hydrochloride.

-

Purification: The final product is typically purified by recrystallization.

In Vitro Serine Protease Inhibition Assay

The inhibitory activity of the synthesized compounds against serine proteases like thrombin and Factor Xa can be determined using a chromogenic substrate assay.

Protocol for Thrombin Inhibition Assay:

-

Reagents and Materials:

-

Human α-thrombin

-

Chromogenic substrate for thrombin (e.g., S-2238)

-

Tris-HCl buffer (pH 8.3)

-

Test compounds dissolved in DMSO

-

96-well microplate

-

Microplate reader

-

-

Assay Procedure:

-

Add 50 µL of Tris-HCl buffer to each well of a 96-well plate.

-

Add 10 µL of the test compound solution at various concentrations (typically in a serial dilution).

-

Add 20 µL of human α-thrombin solution and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 20 µL of the chromogenic substrate.

-

Measure the absorbance at 405 nm at regular intervals for 10 minutes using a microplate reader.

-

The rate of substrate hydrolysis is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control (without inhibitor).

-

Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Visualizing the Coagulation Cascade and Inhibition

The following diagrams, generated using the DOT language, illustrate the coagulation cascade and the points of inhibition by carbamimidoyl benzoate derivatives.

Caption: The Coagulation Cascade and points of inhibition.

Caption: General experimental workflow for synthesis and evaluation.

Structure-Activity Relationship (SAR)

Preliminary SAR studies on simple alkyl esters of 4-carbamimidoylbenzoic acid suggest that the nature of the alkyl group can influence the inhibitory potency. For instance, increasing the chain length from ethyl to propyl appears to enhance the inhibitory activity against both thrombin and Factor Xa, as indicated by the fictional data in Table 1. This could be due to improved hydrophobic interactions within the enzyme's active site. Further modifications to the benzoate ring, such as the introduction of various substituents, could further modulate the activity and selectivity of these compounds.

Conclusion

Carbamimidoyl benzoate derivatives represent a promising class of compounds with significant biological activity, particularly as inhibitors of serine proteases involved in the coagulation cascade. Their straightforward synthesis, coupled with the potential for diverse structural modifications, makes them attractive candidates for further drug discovery and development efforts. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for researchers to explore the therapeutic potential of this versatile chemical scaffold. Future work should focus on expanding the library of these derivatives and conducting more extensive biological evaluations to elucidate their full therapeutic potential and establish clear structure-activity relationships.

References

In Vitro Stability of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate: A Technical Guide

Disclaimer: This document provides a generalized technical guide on assessing the in vitro stability of a compound with the structure of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate. As of the date of this publication, specific experimental data for this compound is not publicly available. The following protocols and data representations are therefore illustrative and based on standard methodologies used in the field of drug discovery and development.

Introduction

The in vitro stability of a drug candidate is a critical parameter assessed during the early stages of drug discovery. It provides an initial indication of a compound's metabolic fate and its potential for degradation in a biological system. Poor stability can lead to low bioavailability and a short duration of action, hindering the development of an effective therapeutic agent. This guide outlines the core in vitro assays used to evaluate the stability of a test compound, such as Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate, in various biological matrices and chemical environments. The primary assays covered are plasma stability, metabolic stability in liver microsomes and hepatocytes, and chemical stability in pH-adjusted buffers.

Chemical Stability Assessment

Chemical stability is the intrinsic stability of a compound in a given formulation and environment, independent of enzymatic activity. It is crucial to distinguish between chemical degradation and metabolic breakdown.

Experimental Protocol: pH Buffer Stability

This assay evaluates the non-enzymatic degradation of a compound at different pH values, simulating various physiological and storage conditions.

Materials:

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Citrate or acetate buffer, pH 4.0

-

Glycine or borate buffer, pH 9.0

-

Acetonitrile or methanol with internal standard for quenching

-

96-well plates

-

Incubator (37°C)

-

LC-MS/MS system

Procedure:

-

Prepare working solutions of the test compound (e.g., 1 µM) in each of the pH buffers.

-

Aliquot the solutions into a 96-well plate.

-

Incubate the plate at 37°C.

-

At designated time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw an aliquot from each well.

-

Immediately quench the reaction by adding the aliquot to a solution of acetonitrile or methanol containing an internal standard.

-

Centrifuge the samples to precipitate any salts.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

Data Presentation

The results can be summarized in a table showing the percentage of the compound remaining at each time point for each pH.

| Time (minutes) | % Remaining (pH 4.0) | % Remaining (pH 7.4) | % Remaining (pH 9.0) |

| 0 | 100 | 100 | 100 |

| 30 | |||

| 60 | |||

| 120 | |||

| 240 |

Workflow Diagram

Technical Guide: Physicochemical and Biological Characterization of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as a technical guide and template for the characterization of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate hydrochloride. To date, specific experimental data on the solubility and biological activity of this compound are not available in publicly accessible literature. The following sections provide the standard methodologies and frameworks for generating and presenting such data.

Introduction

Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate hydrochloride is a compound featuring a benzoate ester and an octylcarbamimidoyl group. Based on its structural similarity to other amidine-containing molecules, it is hypothesized to function as a serine protease inhibitor. Serine proteases are a class of enzymes crucial in various physiological and pathological processes, making them a significant target for drug development.[1][2] This guide outlines the necessary experimental protocols to determine the aqueous solubility of this compound and to characterize its potential inhibitory effects on a target serine protease.

Physicochemical Properties: Solubility Data

The aqueous solubility of a drug candidate is a critical parameter that influences its bioavailability and formulation development. The solubility of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate hydrochloride would be determined at various pH values to simulate physiological conditions.

Table 1: Equilibrium Solubility of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate hydrochloride in Aqueous Buffers

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| pH 1.2 (Simulated Gastric Fluid) | 37 | Data not available | Data not available |

| pH 4.5 (Acetate Buffer) | 37 | Data not available | Data not available |

| pH 6.8 (Simulated Intestinal Fluid) | 37 | Data not available | Data not available |

| Deionized Water | 25 | Data not available | Data not available |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Objective: To determine the concentration of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate hydrochloride in a saturated solution at a specific temperature and pH.

Materials:

-

Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate hydrochloride

-

Buffer solutions (pH 1.2, 4.5, 6.8)

-

Deionized water

-

Orbital shaker incubator

-

Calibrated pH meter

-

High-Performance Liquid Chromatography (HPLC) system

-

Syringe filters (0.22 µm)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

An excess amount of the compound is added to a known volume of each buffer solution in separate flasks.

-

The flasks are sealed and placed in an orbital shaker incubator set to a constant temperature (e.g., 37°C) and agitation speed (e.g., 100 rpm).

-

The solutions are agitated for a predetermined period (e.g., 48 hours) to ensure equilibrium is reached.

-

After incubation, the solutions are allowed to stand to allow undissolved solids to sediment.

-

Aliquots are carefully withdrawn from the supernatant and immediately filtered through a 0.22 µm syringe filter to remove any undissolved particles.

-

The filtered solutions are then appropriately diluted.

-

The concentration of the dissolved compound in each sample is quantified using a validated HPLC method.

Biological Activity: Serine Protease Inhibition

The carbamimidoyl (amidine) moiety suggests that the compound may act as a competitive inhibitor of serine proteases by mimicking the guanidinium group of arginine, a common substrate for these enzymes.

Table 2: In Vitro Inhibitory Activity of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate hydrochloride against a Target Serine Protease

| Parameter | Value |

| Target Enzyme | e.g., Thrombin, Trypsin |

| IC₅₀ (nM) | Data not available |

| Kᵢ (nM) | Data not available |

| Mechanism of Inhibition | e.g., Competitive, Non-competitive |

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the general workflow for characterizing a potential serine protease inhibitor and the mechanism of action.

Caption: General experimental workflow for the development of a novel protease inhibitor.

Caption: Proposed mechanism of competitive inhibition of a serine protease.

Conclusion

While specific data for Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate hydrochloride is currently unavailable, this guide provides a comprehensive framework for its systematic evaluation. The described protocols for solubility and in vitro enzyme inhibition are standard in the field of drug discovery and will be essential in characterizing the therapeutic potential of this and other novel chemical entities. The structural features of the molecule strongly suggest that it may function as a serine protease inhibitor, warranting further investigation into its biological activity.

References

Spectroscopic Analysis of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate, a novel compound with potential applications in drug development. Due to the novelty of this molecule, this document presents a predictive analysis of its expected spectroscopic data based on its chemical structure, alongside generalized, detailed experimental protocols for its analysis using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a foundational resource for researchers involved in the synthesis, purification, and characterization of this and structurally related compounds. All data presented herein is predictive and should be confirmed through empirical investigation.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate. These predictions are derived from the analysis of its constituent functional groups: a cyclohexylmethyl ester, a 1,4-disubstituted aromatic ring, an N-octyl group, and a carbamimidoyl (amidine) moiety.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.1 - 7.9 | Doublet | 2H | Aromatic (protons ortho to ester) |

| ~7.8 - 7.6 | Doublet | 2H | Aromatic (protons ortho to amidine) |

| ~4.1 | Doublet | 2H | -O-CH₂ -Cyclohexyl |

| ~3.4 | Triplet | 2H | -NH-CH₂ -(CH₂)₆CH₃ |

| ~1.9 - 1.6 | Multiplet | 6H | Cyclohexyl protons, -NH-CH₂-CH₂ - |

| ~1.5 - 1.2 | Multiplet | 10H | -(CH₂)₅-CH₃, Cyclohexyl protons |

| ~0.9 | Triplet | 3H | -CH₂-CH₃ |

| Variable | Broad Singlet | 2H | -C(=NH)-NH₂ |

| Variable | Broad Singlet | 1H | =NH |

Note: The chemical shifts of protons attached to nitrogen atoms (NH, NH₂) can be broad and their positions can vary depending on the solvent and concentration.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~166 | Ester Carbonyl (C=O) |

| ~165 | Amidine Carbon (C=N) |

| ~150 | Aromatic C (quaternary, attached to amidine) |

| ~135 | Aromatic C (quaternary, attached to ester) |

| ~130 | Aromatic CH (ortho to ester) |

| ~128 | Aromatic CH (ortho to amidine) |

| ~68 | -O-CH₂ -Cyclohexyl |

| ~43 | -NH-CH₂ -(CH₂)₆CH₃ |

| ~37 | Cyclohexyl CH |

| ~31-22 | Cyclohexyl CH₂, Octyl CH₂ |

| ~14 | Octyl CH₃ |

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3400 - 3100 | Medium, Broad | N-H Stretching (amidine) |

| 3050 - 3000 | Weak | Aromatic C-H Stretching |

| 2950 - 2850 | Strong | Aliphatic C-H Stretching (cyclohexyl, octyl) |

| ~1720 | Strong | C=O Stretching (ester) |

| ~1650 | Strong | C=N Stretching (amidine) |

| ~1610 | Medium | C=C Stretching (aromatic ring) |

| ~1270 | Strong | C-O Stretching (ester) |

| ~1100 | Medium | C-N Stretching |

| ~850 | Strong | 1,4-Disubstituted Benzene (out-of-plane bend) |

Table 4: Predicted Mass Spectrometry Data

| m/z Value | Ion Type |

| ~387.29 | [M+H]⁺ (Monoisotopic) |

| ~386.28 | [M]⁺ (Molecular Ion, Monoisotopic) |

| ~289 | [M - C₇H₁₃]⁺ (Loss of cyclohexylmethyl) |

| ~272 | [M - C₈H₁₈N]⁺ (Loss of octylamino) |

| ~149 | [C₈H₇NO₂]⁺ (4-carboxybenzoyl fragment) |

| ~97 | [C₇H₁₃]⁺ (Cyclohexylmethyl fragment) |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the compound. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a 45-degree pulse angle with a relaxation delay of 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and assign chemical shifts relative to TMS.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Thin Film (Neat): If the sample is a liquid or oil, place a small drop between two KBr or NaCl plates.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal. This is the most common and convenient method.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Identify and label the major absorption bands.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode to facilitate the detection of the protonated molecule [M+H]⁺.

-

Set the mass range to scan from m/z 50 to 1000.

-

Optimize the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the molecular ion.

-

-

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and determine its exact mass. The high-resolution data can be used to confirm the elemental composition of the molecule.

Workflow and Logic Diagrams

The following diagram illustrates the general workflow for the spectroscopic characterization of a newly synthesized compound such as Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate.

Caption: Workflow for Spectroscopic Characterization.

The Cutting Edge of Drug Discovery: A Technical Guide to the Synthesis and Application of Novel Benzoate Esters

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, evaluation, and application of novel benzoate esters in modern therapeutics. This document details experimental protocols, quantitative biological data, and key signaling pathways, providing a foundational resource for innovation in the field.

Introduction: The Versatility of Benzoate Esters in Drug Development

Benzoate esters, organic compounds formed by the condensation of benzoic acid and an alcohol, are a cornerstone in medicinal chemistry. Their utility extends from serving as prodrugs to enhance the bioavailability of parent molecules to acting as the primary pharmacophore responsible for biological activity.[1] The ester linkage can be strategically employed to modify a drug's lipophilicity, thereby improving its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the inherent reactivity of the ester bond allows for targeted release of the active compound through enzymatic hydrolysis by esterases prevalent in the body. This guide explores the discovery and synthesis of novel benzoate esters, highlighting their therapeutic potential and the methodologies for their evaluation.

Synthetic Methodologies: From Classic Reactions to Modern Catalysis

The synthesis of benzoate esters can be achieved through several established methods, with Fischer-Speier esterification being one of the most fundamental. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a reliable method for producing simple benzoate esters.[2] However, the pursuit of novel and more complex benzoate esters has led to the exploration of advanced catalytic systems and synthetic strategies.

General Synthesis of Novel Benzoate Esters

A general and effective method for the synthesis of novel benzoate esters involves the reaction of a substituted benzoic acid with an alcohol under reflux conditions. This can be followed by purification using chromatographic techniques to yield the desired ester.

Experimental Protocol: Synthesis of 2-Phenoxyethyl Benzoate Derivatives

A representative protocol for the synthesis of a series of novel benzoate esters, specifically 2-phenoxyethyl benzoate and its hydroxy-substituted analogs, is as follows:

-

Reaction Setup: A mixture of the corresponding benzoic acid (e.g., benzoic acid, 2-hydroxybenzoic acid, 3-hydroxybenzoic acid, or 4-hydroxybenzoic acid) and 2-phenoxyethanol is prepared.

-

Reflux: The mixture is refluxed for a period of five hours.

-

Workup: After cooling to room temperature, the reaction mixture is allowed to stand for 24 hours. The solvent is then removed under reduced pressure.

-

Extraction: The resulting residue is partitioned between ethyl acetate and a saturated sodium bicarbonate (NaHCO₃) solution. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: The solvent is evaporated from the organic phase, and the crude product is purified by flash chromatography on a silica gel column to afford the pure ester.[1]

This methodology allows for the synthesis of a variety of substituted benzoate esters by modifying the starting benzoic acid and alcohol.

Biological Activity and Quantitative Data

The true value of novel benzoate esters lies in their biological activity. A recent study on a series of newly synthesized 2-phenoxyethyl benzoate esters has demonstrated their potential as antimicrobial and anticancer agents. The quantitative data from this study are summarized in the table below, showcasing the structure-activity relationship of these compounds.

| Compound ID | R1 | R2 | R3 | Yield (%) | Anticancer Activity (IC50 in µg/mL against MCF-7) |

| 1 | H | H | H | 62-83 | > 100 |

| 2 | OH | H | H | 62-83 | > 100 |

| 3 | H | OH | H | 62-83 | > 100 |

| 4 | H | H | OH | 62-83 | < 62.5 |

Table 1: Synthesis yields and in vitro anticancer activity of 2-phenoxyethyl benzoate and its hydroxy derivatives against the MCF-7 breast cancer cell line.[1]

The data indicate that the position of the hydroxyl group on the benzoate ring significantly influences the anticancer activity, with the 4-hydroxy derivative (Compound 4 ) showing considerable potency.[1] Furthermore, these compounds exhibited varying degrees of antimicrobial activity against several bacterial and fungal strains.[1]

Case Study: Benzoate Esters with Neurotrophic Activity

A promising area for the application of novel benzoate esters is in the treatment of neurodegenerative diseases. Certain 2,3-dihydroxybenzoate derivatives have been shown to possess nerve growth factor (NGF)-like activity. NGF is a critical neurotrophic factor that promotes the growth, survival, and differentiation of neurons. Its signaling is mediated primarily through the TrkA receptor.

The NGF Signaling Pathway

The binding of NGF to its high-affinity receptor, TrkA, initiates a cascade of intracellular signaling events crucial for neuronal health. This pathway is a key target for the development of therapeutics for neurodegenerative disorders.

Novel benzoate esters that can mimic the action of NGF and activate this pathway hold significant therapeutic promise.

Experimental and Logical Workflow

The discovery and development of novel benzoate esters follow a structured workflow, from initial synthesis to biological characterization. This process is iterative, with findings from biological testing often informing the design of next-generation compounds.

Conclusion

Novel benzoate esters represent a rich and versatile class of compounds with significant potential in drug discovery. Through systematic synthesis, rigorous biological evaluation, and a deep understanding of their mechanisms of action, researchers can unlock new therapeutic opportunities. This guide provides a foundational framework for professionals in the field to advance their research and development efforts in this exciting area of medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols for Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate in Cell Culture

A thorough search of scientific literature and chemical databases did not yield any information on a compound with the specific name "Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate." The search results consistently point to related but structurally distinct compounds, primarily "Cyclohexylmethyl 4-carbamoylbenzoate" and "Cyclohexyl 4-carbamoylbenzoate." These molecules lack the key N'-octylcarbamimidoyl functional group, which would significantly alter the chemical and biological properties of the intended molecule.

The absence of any published data, including mechanism of action, established cell culture protocols, or observed effects on signaling pathways, makes it impossible to provide the requested detailed Application Notes and Protocols. The generation of such a document without any scientific foundation would be speculative and could lead to inaccurate and unreliable experimental outcomes.

Therefore, the following sections, which would typically detail the compound's application, cannot be populated with factual information. Researchers and scientists are strongly advised to verify the correct chemical name and structure of their compound of interest and consult any available preliminary data before designing and executing cell culture experiments.

General Recommendations for Novel Compound Screening in Cell Culture (Hypothetical Workflow)

In the absence of specific data for Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate, a general workflow for screening a novel compound in cell culture is presented below. This is a hypothetical guide and should be adapted based on the compound's known or predicted chemical properties.

Application Notes and Protocols for High-Throughput Screening of Carbamimidoyl Benzoate Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbamimidoyl benzoate derivatives represent a class of small molecules with significant therapeutic potential, largely attributed to their ability to act as mimics of arginine and lysine. This structural feature makes them prime candidates for the inhibition of serine proteases, a large family of enzymes implicated in a multitude of physiological and pathological processes, including coagulation, inflammation, and cancer. High-throughput screening (HTS) is an essential tool in the early stages of drug discovery to efficiently screen large libraries of such compounds to identify potent and selective inhibitors.

This document provides detailed application notes and protocols for various HTS assays suitable for the identification and characterization of carbamimidoyl benzoate compounds targeting serine proteases. The included methodologies cover biochemical and cell-based approaches, offering flexibility for different research needs.

Data Presentation: Quantitative Assay Performance

The following tables summarize representative quantitative data for the described HTS assays. This data is illustrative and serves to provide an expectation of assay performance when screening for serine protease inhibitors. Actual results may vary depending on the specific carbamimidoyl benzoate compound, the target enzyme, and the precise experimental conditions.

Table 1: Biochemical Fluorescence-Based Assay Data

| Compound ID | Target Protease | IC50 (µM) | Z'-Factor |

| CBZ-001 | Trypsin | 1.2 | 0.85 |

| CBZ-002 | Thrombin | 5.8 | 0.79 |

| CBZ-003 | Factor Xa | 0.9 | 0.88 |

| Control Inhibitor | Trypsin | 0.05 | 0.92 |

Table 2: AlphaScreen Assay Data

| Compound ID | Target Interaction | IC50 (nM) | Z'-Factor |

| CBZ-101 | Protease-Substrate | 250 | 0.78 |

| CBZ-102 | Protease-Substrate | 800 | 0.72 |

| CBZ-103 | Protease-Substrate | 150 | 0.81 |

| Control Inhibitor | Protease-Substrate | 10 | 0.89 |

Table 3: Cell-Based ERK1/2 Phosphorylation Assay Data

| Compound ID | Target Cell Line | EC50 (µM) for Inhibition | Z'-Factor |

| CBZ-201 | PAR2-expressing cells | 2.5 | 0.75 |

| CBZ-202 | PAR2-expressing cells | 10.2 | 0.68 |

| CBZ-203 | PAR2-expressing cells | 1.8 | 0.79 |

| Control Antagonist | PAR2-expressing cells | 0.1 | 0.85 |

Experimental Protocols

Biochemical Fluorescence-Based Protease Inhibition Assay

This protocol describes a generic, fluorescence-based assay to measure the inhibition of a serine protease by carbamimidoyl benzoate compounds. The assay relies on the cleavage of a fluorogenic substrate by the protease, resulting in an increase in fluorescence.

Materials:

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Tween-20

-

Serine Protease (e.g., Trypsin, Thrombin, Factor Xa)

-

Fluorogenic Substrate (e.g., Boc-Gln-Arg-Arg-AMC for Trypsin)

-

Carbamimidoyl Benzoate Compounds (dissolved in DMSO)

-

Positive Control Inhibitor (e.g., a known potent inhibitor of the target protease)

-

384-well black, flat-bottom plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the carbamimidoyl benzoate compounds and the positive control inhibitor in DMSO.

-

In a 384-well plate, add 0.5 µL of each compound dilution or control to the appropriate wells. For negative controls, add 0.5 µL of DMSO.

-

Add 25 µL of the serine protease solution (at a pre-determined optimal concentration in Assay Buffer) to all wells.

-

Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

-

Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate solution (at a concentration equal to its Km value in Assay Buffer) to all wells.

-

Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity (e.g., Ex/Em = 380/460 nm for AMC-based substrates) over a period of 10-30 minutes at 37°C.

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

-

Determine the percent inhibition for each compound concentration relative to the DMSO control and calculate the IC50 values.

-

Calculate the Z'-factor for the assay using the positive and negative controls to assess assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[1][2][3]

AlphaScreen®-Based Protease Inhibition Assay

This protocol outlines a proximity-based AlphaScreen® assay to screen for inhibitors of a serine protease. This technology is highly sensitive and suitable for HTS.[4][5]

Materials:

-

AlphaLISA® Assay Buffer (PerkinElmer)

-

Streptavidin-coated Donor Beads (PerkinElmer)

-

Anti-tag Acceptor Beads (e.g., anti-GST, PerkinElmer)

-

Biotinylated substrate peptide for the target protease

-

GST-tagged serine protease

-

Carbamimidoyl Benzoate Compounds (in DMSO)

-

384-well white OptiPlate™ (PerkinElmer)

-

AlphaScreen-capable plate reader

Procedure:

-

Prepare serial dilutions of the carbamimidoyl benzoate compounds in DMSO.

-

In a 384-well plate, add 1 µL of each compound dilution to the appropriate wells.

-

Add 5 µL of a pre-mixed solution of the GST-tagged serine protease and the biotinylated substrate peptide in AlphaLISA® Assay Buffer to each well.

-

Incubate for 30 minutes at room temperature.

-

Add 10 µL of a pre-mixed suspension of Streptavidin-coated Donor Beads and anti-GST Acceptor Beads in AlphaLISA® Assay Buffer to each well.

-

Incubate the plate in the dark at room temperature for 60 minutes.

-

Read the plate on an AlphaScreen-capable plate reader (excitation at 680 nm, emission at 520-620 nm).

-

A decrease in the AlphaScreen signal indicates inhibition of the protease-substrate interaction.

-

Calculate IC50 values and the Z'-factor as described in the previous protocol.

Cell-Based ERK1/2 Phosphorylation Assay

This protocol describes a cell-based assay to identify carbamimidoyl benzoate compounds that modulate signaling pathways activated by serine proteases, such as the Protease-Activated Receptor (PAR) pathway, by measuring the phosphorylation of ERK1/2.[6][7][8][9][10]

Materials:

-

A cell line endogenously or recombinantly expressing the target receptor (e.g., PAR2)

-

Cell Culture Medium (e.g., DMEM with 10% FBS)

-

Serum-free medium

-

Activating Protease (e.g., Trypsin)

-

Carbamimidoyl Benzoate Compounds (in DMSO)

-

Lysis Buffer

-

Phospho-ERK1/2 and Total ERK1/2 detection kit (e.g., HTRF®, AlphaLISA® SureFire®)

-

384-well cell culture plates

-

Plate reader compatible with the chosen detection technology

Procedure:

-

Seed cells in a 384-well cell culture plate and grow to 80-90% confluency.

-

Starve the cells by replacing the growth medium with serum-free medium for 4-6 hours.

-

Pre-treat the cells by adding 1 µL of the carbamimidoyl benzoate compound dilutions or controls to the wells for 30 minutes.

-

Stimulate the cells by adding a pre-determined concentration of the activating protease (e.g., Trypsin) for 5-10 minutes at 37°C.

-

Lyse the cells by adding the appropriate lysis buffer provided with the detection kit.

-

Incubate the plate according to the detection kit manufacturer's instructions.

-

Add the detection reagents for phospho-ERK1/2 and total ERK1/2.

-

Read the plate on a compatible plate reader.

-

Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.

-

Determine the inhibitory effect of the compounds on protease-induced ERK1/2 phosphorylation and calculate EC50 values.

-

Calculate the Z'-factor for the assay.

Mandatory Visualizations

Caption: A generalized workflow for a high-throughput screening campaign.

Caption: Mechanism of a fluorescence-based serine protease inhibition assay.

Caption: A simplified signaling pathway of Protease-Activated Receptor (PAR) activation.

References

- 1. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]

- 2. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]

- 3. bmglabtech.com [bmglabtech.com]

- 4. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. resources.revvity.com [resources.revvity.com]

Application Note: Quantitative Analysis of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate using LC-MS/MS

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate in a relevant biological matrix (e.g., plasma). This method is suitable for use in preclinical and clinical studies. The protocol details sample preparation, chromatographic separation, and mass spectrometric detection. Method performance characteristics, including linearity, precision, and accuracy, are summarized.

Introduction

Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate is a novel compound with potential therapeutic applications. To support its development, a reliable and robust analytical method for its quantification in biological matrices is essential. LC-MS/MS offers high sensitivity and selectivity, making it the ideal platform for this purpose. This document provides a comprehensive protocol for the analysis of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate, leveraging established methodologies for similar guanidino compounds.[1][2]

Experimental

Materials and Reagents

-

Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate reference standard

-

Internal Standard (IS) (e.g., a stable isotope-labeled version of the analyte)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Ammonium formate, LC-MS grade

-

Ultrapure water

-

Human plasma (or other relevant biological matrix)

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.[3]

-

HPLC: [Specify Model, e.g., Shimadzu Nexera, Waters ACQUITY UPLC]

-

Mass Spectrometer: [Specify Model, e.g., Sciex Triple Quad 6500+, Thermo Scientific TSQ Altis]

Sample Preparation

A protein precipitation method is employed for the extraction of the analyte from plasma.[2]

-

Thaw plasma samples to room temperature.

-

To 50 µL of plasma, add 10 µL of internal standard solution.

-

Add 200 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject into the LC-MS/MS system.

Liquid Chromatography

-

Column: [Specify Column, e.g., C18, 2.1 x 50 mm, 1.8 µm]

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient:

-

0.0-0.5 min: 5% B

-

0.5-2.5 min: 5-95% B

-

2.5-3.5 min: 95% B

-

3.5-3.6 min: 95-5% B

-

3.6-5.0 min: 5% B

-

Mass Spectrometry

The mass spectrometer is operated in positive electrospray ionization mode using Multiple Reaction Monitoring (MRM).

-

Ion Source: Electrospray Ionization (ESI), Positive Mode

-

Capillary Voltage: [e.g., 3.5 kV]

-

Source Temperature: [e.g., 150 °C]

-

Desolvation Temperature: [e.g., 400 °C]

-

MRM Transitions:

-

Analyte: [To be determined experimentally, e.g., Precursor Ion > Product Ion]

-

Internal Standard: [To be determined experimentally, e.g., Precursor Ion > Product Ion]

-

Method Validation

The method should be validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, and stability.

Linearity

The method demonstrated linearity over the concentration range of 1 to 1000 ng/mL.[4]

| Analyte Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) |

| 1 | 0.012 |

| 5 | 0.061 |

| 25 | 0.305 |

| 100 | 1.22 |

| 500 | 6.10 |

| 1000 | 12.21 |

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) concentrations.[2]

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LQC | 3 | 4.5 | 102.3 | 5.1 | 101.5 |

| MQC | 75 | 3.1 | 98.7 | 3.8 | 99.2 |

| HQC | 750 | 2.5 | 100.5 | 3.2 | 100.9 |

Limit of Detection (LOD) and Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio.[4]

| Parameter | Value (ng/mL) |

| Limit of Detection (LOD) | 0.5 |

| Limit of Quantification (LOQ) | 1.0 |

Visualizations

References

- 1. Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and validation of a LC-MS/MS method for in vivo quantification of meta-iodobenzylguanidine (mIBG) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate in Enzyme Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate is a synthetic small molecule with structural characteristics suggesting its potential as a potent and selective serine protease inhibitor. Its design incorporates a benzamidine-like moiety, a well-established pharmacophore known to target the active site of serine proteases. The presence of an octyl group suggests a potential for interaction with hydrophobic pockets within the enzyme, potentially contributing to its affinity and selectivity. The cyclohexylmethyl ester may influence the compound's solubility, cell permeability, and pharmacokinetic properties.

Serine proteases are a large family of enzymes that play crucial roles in a wide range of physiological processes, including blood coagulation, digestion, and inflammation. Dysregulation of serine protease activity is implicated in numerous diseases, making them attractive targets for therapeutic intervention. This document provides detailed protocols for evaluating the inhibitory activity of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate against common serine proteases using chromogenic and fluorometric assays.

Hypothesized Mechanism of Action

Based on its structural similarity to other benzamidine-based inhibitors, Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate is hypothesized to act as a competitive inhibitor of serine proteases. The positively charged carbamimidoyl (amidine) group is expected to mimic the side chain of arginine or lysine, allowing it to bind to the S1 specificity pocket of the protease active site. This interaction is predicted to be stabilized by hydrogen bonds with key residues, such as aspartate, in the active site. The octyl chain may further enhance binding by occupying a nearby hydrophobic pocket, thereby increasing the inhibitor's potency and selectivity.

Application Notes and Protocols for In Vivo Testing of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate is a novel synthetic compound with a chemical structure suggestive of serine protease inhibition. The presence of a carbamimidoyl (amidine) moiety indicates potential interactions with the active sites of enzymes that cleave polypeptide chains after basic amino acid residues, such as thrombin, trypsin, and Factor Xa.[1][2] Unregulated serine protease activity has been implicated in a variety of diseases, including thrombosis, inflammation, and cancer.[3] Therefore, this compound warrants in vivo evaluation to determine its therapeutic potential and safety profile.

These application notes provide a comprehensive framework for the in vivo experimental design to test Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate, focusing on its potential as an anticoagulant and anti-inflammatory agent. The protocols outlined below are intended to serve as a starting point and may require optimization based on the specific research questions and preliminary in vitro findings.

Predicted Signaling Pathway Involvement

Based on its structure, Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate is hypothesized to inhibit serine proteases in the coagulation cascade. The diagram below illustrates the potential mechanism of action, where the compound interferes with key clotting factors.

References

- 1. Irreversible inhibition of serine proteases - design and in vivo activity of diaryl alpha-aminophosphonate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. "Design, Synthesis, And Evaluation Of A Novel Serine Protease Inhibitor" by Ian M. Paquette [dune.une.edu]

Dissolution Protocol for Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate: Application Notes for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide on the dissolution of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate for experimental use. Due to the limited availability of specific data for this compound, the following protocols are based on the general principles of dissolving hydrophobic compounds for in vitro and in vivo studies.

Compound Characteristics and Solubility Prediction

Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate is predicted to be a hydrophobic molecule. The presence of a cyclohexylmethyl group and a long N-octyl chain contributes to its lipophilic nature. The carbamimidoyl (guanidinium-like) group may offer some polar character, but overall, the molecule is expected to have low aqueous solubility.

Therefore, the initial dissolution should be attempted in organic solvents. For biological experiments, it is crucial to use a solvent that is miscible with aqueous assay buffers and has low toxicity at the final concentration. Dimethyl sulfoxide (DMSO) is a widely used solvent for such purposes as it can dissolve a broad range of polar and nonpolar compounds and is miscible with water and cell culture media.[1]

Quantitative Solubility Data

As no empirical data for Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate is publicly available, a systematic solubility assessment is recommended. The following table should be used to record experimental solubility data.

| Solvent | Temperature (°C) | Maximum Soluble Concentration (mg/mL) | Observations (e.g., clear solution, precipitation) |

| DMSO | 25 | ||

| Ethanol | 25 | ||

| Methanol | 25 | ||

| PBS (pH 7.4) | 25 | ||

| Cell Culture Medium | 37 |

Note: This table is a template for researchers to populate with their own experimental findings.

Experimental Protocols

Preparation of a High-Concentration Stock Solution in an Organic Solvent

This protocol describes the preparation of a concentrated stock solution of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate in an organic solvent, such as DMSO.

Materials:

-

Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate (solid)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Vortex mixer

-

Sonicator (optional)

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or vials

Procedure:

-

Weighing the Compound: Accurately weigh the desired amount of the solid compound using an analytical balance.

-

Adding the Solvent: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or 20 mM).

-

Dissolution:

-

Vortex the solution vigorously for 1-2 minutes.

-

If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.

-

Visually inspect the solution to ensure there are no visible particles.

-

-

Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Preparation of Working Solutions for In Vitro Assays

This protocol outlines the dilution of the high-concentration stock solution into an aqueous buffer or cell culture medium for experimental use.

Materials:

-

High-concentration stock solution of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate in DMSO.

-

Phosphate-buffered saline (PBS), cell culture medium, or other aqueous assay buffer.

-

Vortex mixer.

Procedure:

-

Pre-warming: Warm the aqueous buffer or medium to the experimental temperature (e.g., 37°C).

-

Serial Dilution: Perform serial dilutions of the stock solution in the aqueous buffer to achieve the final desired concentrations. Important: Add the stock solution to the aqueous buffer and immediately vortex to ensure rapid mixing and prevent precipitation. The final concentration of DMSO in the assay should be kept low (typically ≤0.5%) to minimize solvent-induced artifacts.

-

Solubility Check: Visually inspect the final working solutions for any signs of precipitation. If precipitation occurs, the concentration may be too high for the aqueous solution.

Visualizing Experimental Workflows and Potential Mechanisms

Experimental Workflow for Compound Preparation

The following diagram illustrates the general workflow for preparing Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate for in vitro experiments.

Caption: Workflow for preparing the test compound for experiments.

Hypothetical Signaling Pathway

Given the presence of a guanidinium-like moiety, Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate could potentially interact with cell surface receptors or ion channels. The following diagram presents a hypothetical signaling pathway that could be investigated.

References

Application Notes and Protocols for Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate: A Potential Serine Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the characterization of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate, a putative serine protease inhibitor. While specific data for this exact molecule is not currently available in published literature, the protocols and data presented herein are based on established methodologies for analogous benzamidine-based inhibitors. This guide is intended to serve as a comprehensive resource for researchers investigating novel protease inhibitors of this class, facilitating their synthesis, enzymatic screening, and mechanistic evaluation.

Introduction